Jungianol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1R,3S)-1,5-dimethyl-3-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)7-12-8-11(4)13-6-5-10(3)15(16)14(12)13/h5-7,11-12,16H,8H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
RDMPWGDHXGLLAE-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C=CC(=C2O)C)C=C(C)C |
Canonical SMILES |
CC1CC(C2=C1C=CC(=C2O)C)C=C(C)C |
Synonyms |
epi-jungianol jungianol |
Origin of Product |
United States |
Historical and Contemporary Approaches to Structural Elucidation and Stereochemical Assignment
Initial Structural Proposals and Challenges in Stereochemical Definition
Early investigations into Jungianol and its isomer, mutisianthol (B1252230), initially proposed a cis-relationship for the two side chains within the five-membered indane ring acs.org. This initial assignment was noteworthy as it suggested a potentially congested folding of the biogenetic precursor during the cyclization process that forms the indane nucleus acs.org. However, this proposed cis-stereochemistry presented challenges and prompted further synthetic and analytical studies to verify its accuracy acs.org.
Methodologies for Absolute and Relative Stereochemical Assignment
The definitive assignment of this compound's absolute and relative stereochemistry relied heavily on a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction studies of its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy played a pivotal role in correcting the stereochemical assignment of this compound nih.govcapes.gov.brresearchgate.netmolaid.com. A key observation that challenged the initial cis proposal was the absence of a characteristic high-field signal in the NMR spectrum of the natural terpene, a signal typically observed in cis-1,3-dialkylindanes acs.orgnih.govacs.orgtandfonline.com. This spectral discrepancy, despite similarities in other regions of the spectra, strongly suggested a trans configuration for the indane system acs.orgnih.govacs.orgtandfonline.com.
Further detailed ¹H NMR spectroscopic analysis, including techniques such as Nuclear Overhauser Effect (NOE) and ¹H-¹H Correlation Spectroscopy (COSY) experiments, was instrumental in establishing the correct relative stereochemical features acs.org. Additionally, computational methods, specifically calculated NMR, have been employed as a tool for the structural elucidation of this compound and mutisianthol, aiding in the interpretation and validation of experimental NMR data acs.orgorcid.orgusp.brpsu.eduuchile.clgoogle.com.hk.
Complementing the NMR data, X-ray diffraction studies proved crucial for the unambiguous determination of the stereochemical assignment. Specifically, an X-ray diffraction analysis performed on an epi-jungianol (B1246320) derivative provided definitive crystallographic evidence, which was critical in correcting the previously reported stereochemical assignment in the literature nih.govcapes.gov.brresearchgate.netmolaid.com. This technique allowed for the direct visualization of the atomic arrangement and bond distances, confirming the three-dimensional structure.
Revision of Stereochemical Assignments for this compound and Related Indanes
The initial cis-relationship assigned to the side chains in the five-membered ring of this compound and mutisianthol was subsequently revised to a trans configuration acs.orgnih.govacs.orgtandfonline.com. This revision was primarily driven by inconsistencies observed in NMR spectra, where the characteristic high-field signal for cis-1,3-dialkylindanes was absent in the natural products acs.orgnih.govacs.orgtandfonline.com. The synthesis of both this compound and its diastereomer, epi-Jungianol, allowed for direct comparison and ultimately led to the correction of the stereochemical assignment in scientific literature nih.govcapes.gov.brresearchgate.netmolaid.com. This highlights a common challenge in natural product chemistry where initial assignments based on limited data may require revision as more comprehensive analytical techniques and synthetic routes become available.
Diastereomeric Relationships: this compound and epi-Jungianol Differentiation
This compound and epi-Jungianol are diastereomers, meaning they are stereoisomers that are not mirror images of each other nih.govcapes.gov.brresearchgate.netmolaid.com. Their differentiation is critical for accurate structural assignment and understanding their distinct chemical and physical properties. The ability to prepare both diastereomers through controlled synthetic pathways was fundamental to their differentiation nih.govcapes.gov.brresearchgate.netmolaid.comacs.orgsigmaaldrich.comresearchgate.net.
Differentiation between this compound and epi-Jungianol was achieved through a rigorous combination of spectroscopic methods, primarily thorough ¹H NMR spectroscopic analysis, and X-ray diffraction studies on an epi-jungianol derivative nih.govcapes.gov.brresearchgate.netmolaid.com. Synthetic strategies, such as gold-catalyzed arene synthesis coupled with photochemical reduction, have enabled the preparation of both this compound and epi-Jungianol, facilitating their comparative analysis nih.govcapes.gov.brmolaid.com. Other synthetic approaches, including FeCl3-catalyzed Prins-type cyclization and gold(I)-catalyzed propargyl Claisen rearrangement/hydroarylation cascade reactions, have also been successfully applied to synthesize these indane derivatives, further aiding in their structural confirmation and differentiation acs.orgsigmaaldrich.comresearchgate.net.
Compound Names and PubChem CIDs
Advanced Synthetic Methodologies for Jungianol and Its Analogues
Total Synthesis Strategies for (±)-Jungianol and (±)-epi-Jungianol
The total synthesis of both (±)-jungianol and (±)-epi-jungianol has been accomplished through a concise six-step sequence that notably avoids the use of protecting groups. nih.gov A key transformation in this synthetic route is a gold-catalyzed arene synthesis. The starting materials for this efficient synthesis were 2-methylfuran (B129897) and crotonaldehyde (B89634). nih.gov This approach not only provided access to both diastereomers but also enabled the definitive correction of the stereochemical assignment of the natural product through thorough ¹H NMR spectroscopic analysis and an X-ray diffraction study of an epi-jungianol (B1246320) derivative. nih.gov
Catalytic Approaches in Indane Scaffold Construction
The construction of the indane core is a critical step in the synthesis of jungianol and its analogues. Modern catalytic methods have proven to be particularly effective in achieving this, offering high efficiency and control.
Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures through cascade reactions. bohrium.comrsc.orgrsc.orgresearchgate.net These reactions allow for the formation of multiple bonds in a single operation, significantly increasing synthetic efficiency.
A key gold-catalyzed cascade reaction employed in the synthesis of epi-jungianol is the tandem propargyl Claisen rearrangement/hydroarylation of propargyl vinyl ethers. researchgate.netresearchgate.netnih.govresearchgate.net This reaction sequence, catalyzed by a gold(I) complex, proceeds at room temperature and effectively constructs the functionalized indane skeleton. nih.gov The process is initiated by the gold(I)-catalyzed propargyl Claisen rearrangement to form an allene (B1206475) intermediate, which then undergoes a gold-catalyzed hydroarylation to yield the indane ring system. nih.gov The choice of ligand on the gold catalyst can be crucial, with phosphine (B1218219) ligands sometimes slowing down or inhibiting the cyclization of the allene intermediate. nih.gov
| Catalyst System | Ligand Type | Key Transformation | Product | Ref |
| [IPrAuCl]/AgBF₄ | N-Heterocyclic Carbene | Propargyl Claisen Rearrangement/Hydroarylation | Functionalized Indenes | nih.gov |
| [(Ph₃PAu)₃O]BF₄ | Phosphine | Propargyl Claisen Rearrangement | Homoallenic Alcohols | researchgate.netorganic-chemistry.org |
An efficient synthesis of both this compound and epi-jungianol has been achieved utilizing a gold-catalyzed arene synthesis as the key step. nih.gov This method allows for the rapid construction of the aromatic core of the molecule from acyclic precursors. This particular synthesis commenced with 2-methylfuran and crotonaldehyde, demonstrating the power of gold catalysis to assemble the this compound framework without the need for protecting group manipulations. nih.gov
The mechanism of gold-catalyzed alkyne hydrofunctionalization reactions, which is central to the hydroarylation step in indane formation, is generally accepted to proceed through a cationic gold center. mdpi.com The catalytic cycle involves the activation of the alkyne by coordination to the gold(I) center, followed by nucleophilic attack from the aromatic ring to form a gold-vinyl intermediate. mdpi.com Subsequent protonolysis liberates the indane product and regenerates the active gold catalyst. mdpi.com
Computational studies using Density Functional Theory (DFT) have provided deeper insights into these gold-catalyzed reactions. nih.gov For instance, in related gold-catalyzed cycloisomerizations, it has been shown that both gold(I) and gold(III) catalysts can activate the distal double bond of an allene to form a cyclic zwitterionic intermediate, which then undergoes further rearrangement. nih.gov The nature of the ligands and counterions associated with the gold catalyst can have a dramatic effect on the reaction pathway and the regioselectivity of the final product. nih.gov
Key Mechanistic Steps in Gold-Catalyzed Indane Formation:
| Step | Description | Intermediate |
| Alkyne Activation | The cationic gold(I) catalyst coordinates to the alkyne of the propargyl group. | π-complex |
| Propargyl Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement occurs to form an allene intermediate. | Allene-gold complex |
| Hydroarylation | The aromatic ring attacks the allene in an intramolecular fashion. | Vinyl-gold intermediate |
| Protonolysis | A proton source quenches the vinyl-gold intermediate, releasing the indane product and regenerating the gold catalyst. | Indane product |
Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and effective Lewis acid catalyst for a variety of organic transformations, including cyclization reactions. researchgate.net FeCl₃ has been utilized in intramolecular olefin-cationic cyclizations of cinnamates to produce highly substituted indenes in excellent yields and with high regioselectivity under mild conditions. rsc.org This methodology offers a cost-effective and environmentally benign alternative for the construction of the indane scaffold. Furthermore, FeCl₃ has been shown to catalyze cascade reactions for the construction of cyclopentane-fused cyclized scaffolds from simple starting materials. semanticscholar.org While a direct application of FeCl₃ catalysis in the total synthesis of this compound has not been explicitly reported in the provided context, its demonstrated utility in forming indane and related cyclopentane-fused systems suggests its potential as a valuable tool for the synthesis of this compound and its analogues. rsc.orgnih.gov
| Catalyst | Reaction Type | Substrate | Product | Ref |
| FeCl₃ | Intramolecular Olefin-Cationic Cyclization | Cinnamates | Highly Substituted Indenes | rsc.org |
| FeCl₃ | Cascade Reactions | Acetone and Indoles | Cyclopentane-fused Cyclized Scaffolds | semanticscholar.org |
| FeCl₃ | Hydrochlorination/Cyclization | 1,n-Enynes | Heterocyclic Alkenyl Chlorides | nih.gov |
Iron(III) Chloride (FeCl3)-Catalyzed Cyclization Reactions
Stereoselective Synthesis of Indane Systems
The biological activity of natural products is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of the indane core of this compound is of paramount importance.
A concise and strategically novel approach has been developed for the asymmetric formal synthesis of epi-mutisianthol and epi-jungianol, which are cis-1,3-dialkylindane sesquiterpenes. This strategy relies on substrate-controlled stereoselection to establish the two benzylic stereocenters.
Following the Johnson-Claisen rearrangement, the final stereocenter of the cis-1,3-dialkylindane backbone is established through a diastereoselective catalytic hydrogenation. The indene (B144670) intermediate, which already possesses one of the desired stereocenters, is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. The existing stereocenter directs the hydrogenation from the less hindered face of the double bond, leading to the formation of the cis-disubstituted indane with high diastereoselectivity. This hydrogenation step is crucial for establishing the final relative stereochemistry of the two alkyl groups on the indane ring.
Precursor and Intermediate Chemistry in this compound Synthesis
The synthesis of this compound, a natural sesquiterpene, relies on the strategic use of specific precursors and intermediates to construct its characteristic indane skeleton. The methodologies employed highlight key reactions and starting materials that are pivotal in forming the core structure of the molecule.
Utilization of 1-Indanone (B140024) Derivatives
A crucial intermediate in the synthesis of this compound is the 1-indanone derivative, specifically 7-Hydroxy-6-methylindan-1-one nih.gov. This compound serves as a foundational building block, containing the essential five-membered ring fused to a benzene (B151609) ring that defines the indane core of this compound. Synthetic strategies often converge on the creation of this or similar indanone structures, which are then further elaborated to achieve the final natural product. The preparation of 1-indanones can be achieved through various methods, such as intramolecular Friedel–Crafts reactions of 3-arylpropionic acids nih.gov. The versatility of the 1-indanone core allows for subsequent modifications, including reduction and introduction of other functional groups necessary to complete the this compound structure.
Reactivity of 2-Methylfuran and Crotonaldehyde as Starting Materials
The synthesis of the key 1-indanone intermediate for this compound can originate from simple, readily available starting materials such as furan (B31954) derivatives nih.gov. Specifically, 7-hydroxy-6-methylindan-1-one has been prepared from furans, demonstrating the utility of these heterocyclic compounds as precursors nih.gov. The general reactivity of 2-methylfuran involves reactions such as hydroxyalkylation/alkylation with carbonyl compounds, including aldehydes like butanal, which is structurally similar to crotonaldehyde nih.govresearchgate.net. These reactions are typically catalyzed by acids and are fundamental in building more complex carbon skeletons from simple biomass-derived molecules nih.gov. In the context of this compound synthesis, reactions involving furan derivatives and aldehydes like crotonaldehyde would be employed to construct the side chain and initiate the cyclization sequence to form the indanone core.
Comparative Analysis of Synthetic Routes: Yield and Selectivity Considerations
The two pathways compared involved propargyl vinyl ether substrates with different levels of substitution on the vinyl group researchgate.net.
Route A utilized a propargyl vinyl ether with a substituted vinyl moiety.
Route B employed a substrate with an unsubstituted vinyl group.
The following table provides a conceptual comparison of the two routes based on the reported findings.
| Feature | Route A (Substituted Vinyl Moiety) | Route B (Unsubstituted Vinyl Moiety) |
| Number of Steps | Shorter Sequence | Longer Sequence (+2 steps) |
| Starting Substrate | Propargyl vinyl ether with a substituted vinyl group | Propargyl vinyl ether with an unsubstituted vinyl group |
| Key Reaction | Gold(I)-catalyzed cascade | Gold(I)-catalyzed cascade |
| Overall Yield | Lower | Higher researchgate.net |
| Selectivity | Effective | Highly effective |
Synthetic Utility and Broader Context of Indane Chemistry
Indane Scaffolds as Building Blocks in Complex Molecule Synthesis
The indane scaffold is a recurring structural element in a multitude of natural products and biologically active molecules, rendering it a "privileged structure" in medicinal chemistry and a valuable building block in the synthesis of complex molecules. tudublin.ienih.gov The inherent rigidity of the fused benzene (B151609) and cyclopentane (B165970) rings provides a well-defined three-dimensional orientation for appended functional groups, which is advantageous for optimizing interactions with biological targets. researchgate.neteburon-organics.com
Indane derivatives are found in a variety of natural products, including sesquiterpenoids like jungianol, and polyketides. researchgate.netsemanticscholar.org The synthetic community has leveraged this natural prevalence to design and synthesize novel therapeutic agents. For instance, the indane core is present in drugs such as the HIV protease inhibitor Indinavir and the Alzheimer's disease medication Donepezil. eburon-organics.comnih.gov The value of the indane scaffold lies in its versatility; it can be functionalized at multiple positions on both the aromatic and aliphatic rings, allowing for the systematic exploration of structure-activity relationships. eburon-organics.com The synthesis of complex molecules often utilizes indane-containing starting materials to introduce this rigid bicyclic core, which can then be further elaborated to achieve the final target structure. semanticscholar.org
Methodological Advancements in Carbocyclic and Heterocyclic System Annulation
The construction of the indane ring system, and more broadly, the annulation of carbocyclic and heterocyclic systems, has been a subject of intense research, leading to the development of sophisticated synthetic methodologies. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental to the synthesis of polycyclic compounds. acs.orgmit.edu
Recent advancements in this area include the development of formal [4+1] annulation reactions, which provide a powerful tool for the construction of five-membered rings, including the cyclopentane ring of the indane system. nih.gov Additionally, [3+2] cycloaddition reactions are a prominent strategy for the formation of five-membered carbocycles and have been applied in the synthesis of natural products containing this motif. researchgate.net
For the synthesis of heterocyclic systems fused to or containing the indane scaffold, a variety of annulation strategies have been developed. These include multicomponent reactions that allow for the rapid assembly of complex heterocyclic structures from simple starting materials. acs.orgacs.org The reductive transformation of 2-nitrostyrenes has also emerged as a versatile method for the synthesis of various nitrogen-containing heterocycles, which can be designed to incorporate an indane-like framework. rsc.org These advanced annulation techniques offer chemists efficient and often stereoselective pathways to novel carbocyclic and heterocyclic compounds with potential applications in medicine and materials science.
Catalyst Development in Indane Synthesis: Specific Ligands and Metal Complexes
The development of novel catalysts has been instrumental in advancing the synthesis of indane derivatives. Transition metal catalysis, in particular, has provided a diverse toolkit for the construction and functionalization of the indane ring system. Various metals, including palladium, nickel, and rhodium, have been employed in catalytic cycles that enable C-H activation, cross-coupling, and cyclization reactions to form the indane core. organic-chemistry.orgrsc.org
A significant area of research has been the design and synthesis of chiral ligands to control the stereochemistry of these transformations, leading to the enantioselective synthesis of indane derivatives. Aminoindanol-derived bis(oxazoline) ligands, often referred to as IndaBOX ligands, have proven to be highly effective in a range of metal-catalyzed asymmetric reactions. nsf.govnih.gov The rigid indane backbone of these ligands is thought to enhance enantioselectivity by creating a well-defined chiral environment around the metal center. nih.gov
Recent developments have focused on the synthesis of functionalized IndaBOX ligands to fine-tune their steric and electronic properties, thereby optimizing their performance in specific catalytic transformations. nsf.gov Beyond ligand design, research into novel metal complexes has also expanded the scope of indane synthesis. For example, half-sandwich rare-earth complexes have been shown to catalyze the diastereodivergent [3+2] annulation of aromatic aldimines with alkenes to produce multisubstituted 1-aminoindanes. organic-chemistry.org The interplay between the metal center and the ligand architecture is crucial for achieving high efficiency and selectivity in the catalytic synthesis of indanes.
| Catalyst System | Reaction Type | Key Features |
| Nickel/TangPHOS | Intramolecular arylcyanation | Enantioselective formation of 1,1-disubstituted indanes. |
| Palladium/Various Ligands | Intramolecular C-H alkylation | High functional group tolerance for the synthesis of carbocyclic systems. |
| Rhodium/Chiral Diene Ligands | Asymmetric [3+2] cycloaddition | Construction of chiral indane scaffolds. |
| Half-sandwich Rare-earth Complexes | Diastereodivergent [3+2] annulation | Synthesis of both trans and cis 1-aminoindanes. |
| Copper/IndaBOX Ligands | Henry Reaction | Enantioselective synthesis of nitroaldol products. |
Indane Derivatives in Materials Science Applications (General Context)
The unique structural and electronic properties of the indane nucleus have led to its incorporation into a range of advanced materials. Indane-1,3-dione derivatives, in particular, have been extensively studied for their applications in organic electronics, photopolymerization, and nonlinear optics. nih.govencyclopedia.pubmdpi.com The electron-accepting nature of the indane-1,3-dione core makes it a useful component in the design of push-pull chromophores for nonlinear optical applications and in the development of dyes for solar cells. mdpi.com
Furthermore, the rigid and thermally stable indane moiety has been incorporated into the backbone of high-performance polymers. For example, poly(ether imide)s containing indane groups have been synthesized and shown to possess excellent thermal and mechanical properties, making them suitable for applications such as gas separation membranes. researchgate.net The introduction of indane units into polymer chains can enhance their solubility, lower their dielectric constant, and improve their thermo-oxidative stability. researchgate.net The versatility of the indane scaffold allows for its integration into a wide array of materials, where its specific properties can be tailored through chemical modification.
Future Directions and Unexplored Avenues in Jungianol Research
Development of Novel and More Efficient Synthetic Pathways
The initial total syntheses of Jungianol have established a foundation for future work, primarily relying on gold-catalyzed reactions to construct the core structure. nih.govresearchgate.net A notable synthesis starts from 2-methylfuran (B129897) and crotonaldehyde (B89634), proceeding through a six-step sequence that includes a gold-catalyzed arene synthesis without the need for protecting groups. nih.gov Another efficient approach to the related (±)‐epi‐this compound utilizes a gold(I)‐catalyzed propargyl Claisen rearrangement/hydroarylation cascade reaction to form the key indane skeleton. researchgate.net
| Current Synthetic Strategy | Key Reaction | Number of Steps | Key Features |
| Fürstner, A. et al. (2003) | Gold-catalyzed arene synthesis | 6 | Protection-group-free synthesis nih.gov |
| Rinaldi, A. et al. (2021) | Gold(I)‐catalyzed cascade reaction | Variable | Efficient formation of the indane skeleton researchgate.net |
Exploration of Alternative Catalytic Systems and Reaction Conditions
Gold catalysis has proven effective in existing this compound syntheses, valued for its ability to catalyze diverse transformations of alkenes and alkynes. nih.govresearchgate.net However, the high cost and limited abundance of precious metals like gold are driving research into more sustainable and economical alternatives. nih.gov Future work on this compound could explore catalytic systems based on abundant, first-row transition metals such as iron, cobalt, or nickel. nih.gov These metals may offer novel reactivity and selectivity profiles not achievable with traditional precious metal catalysts. nih.gov
Furthermore, the field of photocatalysis presents an opportunity to drive key reactions using visible light, often under mild conditions. mdpi.com A non-metallic, anionic composite photocatalytic system, for example, could be investigated for key bond-forming steps in a future this compound synthesis, offering a potentially cheaper and more environmentally friendly approach. mdpi.com The combination of different catalytic modes, such as transition-metal catalysis paired with organocatalysis, is another emerging area that could be applied to construct the complex stereochemistry of the this compound core with high precision. mdpi.com
| Catalyst Class | Potential Advantages for this compound Synthesis | Example Metals/Systems |
| Precious Metals | Proven reactivity, high efficiency | Gold (Au), Palladium (Pd), Rhodium (Rh) |
| Abundant Metals | Lower cost, sustainability, novel reactivity | Iron (Fe), Cobalt (Co), Copper (Cu) nih.gov |
| Photocatalysis | Mild reaction conditions, energy-efficient | Organic dyes, non-metallic composites mdpi.com |
| Hybrid Catalysis | Synergistic effects, enhanced stereocontrol | Combined transition-metal and organocatalysis mdpi.com |
Advanced Computational Studies for Reaction Mechanism Elucidation and Stereochemical Predictions
While synthetic routes have been successfully executed, a deep mechanistic understanding of the key transformations remains an area ripe for exploration. Advanced computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the reaction pathways of the gold-catalyzed cyclizations used to form this compound. nih.gov Such studies can map out the potential energy surface of a reaction, identifying the structures and energies of transition states and reactive intermediates. researchgate.netnih.gov This knowledge is invaluable for optimizing reaction conditions to favor desired products and minimize side reactions.
For a molecule with multiple stereocenters like this compound, predicting the stereochemical outcome of a reaction is a significant challenge. Computational models can be employed to predict which diastereomer is more likely to form, guiding the selection of catalysts and reagents to achieve high stereoselectivity. nih.gov Furthermore, computational tools can be used in a predictive capacity to screen potential new synthetic routes or alternative catalysts in silico, saving significant time and resources in the laboratory by prioritizing the most promising experimental avenues. researchgate.net
Potential for Derivatization and Scaffold Modification for Analog Development
The this compound scaffold presents numerous opportunities for chemical modification to generate a library of analogs for biological screening and structure-activity relationship (SAR) studies. nih.gov The goal of such a program would be to systematically modify different parts of the molecule to understand how structural changes affect its biological activity, potentially leading to the discovery of new therapeutic agents. mdpi.com
Key sites for modification on the this compound structure include:
The Phenolic Hydroxyl Group: This group can be readily converted into ethers, esters, or other functional groups to probe the importance of the hydrogen-bond donating capability.
The Aromatic Ring: The aromatic ring can be substituted with various groups (e.g., halogens, alkyls, trifluoromethyl) to alter the electronic properties and lipophilicity of the molecule.
The Tricyclic Core: While more synthetically challenging, modifications to the aliphatic core could be achieved by using different starting materials in the synthesis. This could involve altering ring sizes or introducing heteroatoms into the scaffold.
This process of "scaffold renovation" can transform a natural product into a new chemical entity with more drug-like properties, such as improved potency or better pharmacokinetic profiles.
| Modification Site | Potential Derivatization Reaction | Rationale / Property to Investigate |
| Phenolic -OH | Etherification, Esterification | Hydrogen bonding capacity, prodrug potential |
| Aromatic Ring | Electrophilic Aromatic Substitution | Electronic effects, steric bulk, lipophilicity |
| Methyl Group | Oxidation, Replacement | Steric interactions, metabolic stability |
| Tricyclic Scaffold | Use of modified starting materials | Core rigidity, overall shape, introduction of new pharmacophores |
Integration of this compound Synthesis into Sustainable Chemical Practices
Future synthetic efforts toward this compound and its analogs should be guided by the principles of green chemistry, aiming to minimize environmental impact. This involves a holistic assessment of the entire synthetic process, from starting materials to final product.
Key areas for integrating sustainability include:
Renewable Feedstocks: The reported synthesis starting from 2-methylfuran is advantageous, as furanics can often be derived from biomass. nih.gov Future work could explicitly target starting materials sourced from non-petroleum feedstocks.
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a core green chemistry principle. Cascade reactions, like the one used for epi-jungianol (B1246320), are excellent examples of high atom economy. researchgate.net
Energy Efficiency: Employing catalysts that allow reactions to proceed at lower temperatures and pressures reduces energy consumption. Exploring methods like microwave-assisted or continuous flow synthesis can also dramatically improve energy efficiency and reduce reaction times.
Safer Solvents and Reagents: Efforts should be made to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. The protection-group-free synthesis of this compound is a significant step in this direction, as it avoids the use of additional reagents and the generation of associated waste. nih.gov
By embracing these principles, the synthesis of this compound can be made not only more efficient but also more environmentally benign, aligning with the modern imperative for sustainable chemical manufacturing.
Q & A
What are the validated methodologies for synthesizing and characterizing Jungianol in laboratory settings?
Basic Research Focus
Synthesis of this compound typically employs multi-step organic reactions, such as catalytic cyclization or stereoselective hydroxylation, with purification via HPLC or column chromatography . Characterization requires a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity and stereochemistry. Researchers should cross-validate results against published spectral libraries to minimize analytical bias .
How can researchers design experiments to investigate this compound’s mechanism of action at the molecular level?
Advanced Research Focus
Advanced studies often integrate in silico docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition kinetics, receptor-binding assays using radioligands). For example, dose-response curves and Schild analysis can quantify antagonist efficacy. To address confounding variables, include negative controls (e.g., siRNA knockdowns) and orthogonal validation methods like surface plasmon resonance (SPR) .
What statistical frameworks are appropriate for resolving contradictions in this compound’s pharmacokinetic data across studies?
Advanced Research Focus
Contradictions in bioavailability or metabolite profiles may arise from interspecies variability or assay sensitivity. Apply multivariate analysis (e.g., PCA) to identify latent variables, and use Bayesian meta-analysis to harmonize disparate datasets. Sensitivity testing (e.g., Monte Carlo simulations) can quantify uncertainty in parameters like clearance rates .
How should researchers address ethical considerations when designing clinical trials involving this compound?
Methodological Guidance
For human trials, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval by justifying risk-benefit ratios, especially for vulnerable populations. Use double-blinded, placebo-controlled designs with pre-registered protocols (ClinicalTrials.gov ) to mitigate bias. Include data safety monitoring boards (DSMBs) for interim analyses .
What strategies ensure reproducibility in this compound’s in vivo toxicity studies?
Basic Research Focus
Standardize animal models (e.g., strain, age, housing conditions) and document protocols via platforms like protocols.io . Use power analysis to determine cohort sizes, minimizing Type II errors. Report raw data (e.g., histopathology scores, serum biomarkers) in public repositories (e.g., Zenodo) to enable independent validation .
How can interdisciplinary approaches resolve gaps in understanding this compound’s role in neurodegenerative pathways?
Advanced Research Focus
Combine transcriptomics (RNA-seq) with behavioral assays in transgenic models (e.g., APP/PS1 mice for Alzheimer’s). Use systems biology tools (e.g., STRINGdb) to map protein interaction networks. Cross-disciplinary collaboration with computational biologists is critical for identifying hub genes or pathways .
What are the best practices for longitudinal analysis of this compound’s metabolic stability in preclinical models?
Methodological Guidance
Employ LC-MS/MS for plasma pharmacokinetics over 24–72 hours, with non-compartmental analysis (NCA) to calculate AUC and half-life. Account for enzyme induction (e.g., CYP450 isoforms) using phenobarbital-induced models. Validate findings with microsampling techniques to reduce animal use .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
